Methyl Suberanilate-d5
Description
Methyl Suberanilate-d5 is a deuterated methyl ester derivative of suberanilic acid, where five hydrogen atoms are replaced with deuterium (D). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS) and gas chromatography (GC) applications. The deuterium substitution minimizes interference with non-deuterated analytes, improving quantification accuracy in complex matrices .
Properties
Molecular Formula |
C₁₅H₁₆D₅NO₃ |
|---|---|
Molecular Weight |
268.36 |
Synonyms |
8-Oxo-8-(phenylamino)octanoic Acid Methyl Ester-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Physical and Chemical Properties
The table below compares key properties of Methyl Suberanilate-d5 with structurally related methyl esters:

Key Observations :
- Deuterium Impact: The presence of deuterium in this compound increases molecular weight compared to non-deuterated analogs (e.g., methyl salicylate) and enhances stability in MS due to reduced metabolic interference .
- Solubility : Unlike hydrophilic deuterated methylamines , this compound likely shares solubility traits with aromatic esters, favoring organic solvents.
Functional and Structural Comparisons
(a) vs. Non-Deuterated Methyl Esters
Methyl esters like methyl salicylate (Table 3 in ) and sandaracopimaric acid methyl ester (Figure 2 in ) lack isotopic labeling, limiting their use as internal standards. However, their natural abundance (e.g., in plant resins ) makes them valuable in ecological and industrial studies.
(b) vs. Halogenated Methyl Esters
Methyl 2-amino-5-iodobenzoate contains iodine, which introduces steric and electronic effects absent in Methyl Suberanilate-d4. The iodine atom enhances its reactivity in cross-coupling reactions, whereas deuterium in Suberanilate-d5 primarily serves analytical purposes.
(c) vs. Other Deuterated Esters
Deuterated amino acid standards (e.g., 5-hydroxyindoleacetic acid-d5 ) share isotopic purity (99 atom% D) with this compound. Both are critical for quantifying endogenous compounds in biological samples but differ in backbone structure (indole vs. suberanilic acid).
Challenges and Limitations
- Cost: High purity deuterated reagents (e.g., Methylamine-d5DCl at ¥30,800/g ) suggest this compound is expensive compared to non-deuterated analogs.
- Synthetic Complexity : Introducing deuterium requires specialized conditions, unlike halogenated esters (e.g., iodinated derivatives ).
Q & A
Q. How should researchers navigate contradictory findings between in vitro and in vivo efficacy studies of this compound?
- Methodological Answer : Conduct translational pharmacokinetic-pharmacodynamic (PK-PD) modeling :
- In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for protein binding differences and clearance rates using tools like GastroPlus .
- Validation : Compare modeled vs. observed efficacy endpoints (e.g., tumor growth inhibition) in xenograft models. Present concordance correlation coefficients (CCC) to quantify agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

